molecular formula C23H13F8N3O B10899275 2-Amino-5-oxo-4-(pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-5-oxo-4-(pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B10899275
M. Wt: 499.4 g/mol
InChI Key: AEVVUYCTNTWBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Fluorine Substituents: The pentafluorophenyl and trifluoromethylphenyl groups are introduced through nucleophilic aromatic substitution reactions, using appropriate fluorinated reagents.

    Cyclization and Functionalization: The intermediate compounds undergo cyclization and further functionalization to introduce the amino, oxo, and nitrile groups, often using reagents such as cyanogen bromide and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, the compound’s unique structure and functional groups make it a candidate for drug development

Industry

In the materials science industry, the compound’s fluorinated aromatic rings contribute to its stability and hydrophobicity, making it useful in the development of advanced materials such as coatings, polymers, and electronic components.

Mechanism of Action

The mechanism of action of 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(DIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(FLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

The primary uniqueness of 2-AMINO-5-OXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its extensive fluorination, which imparts distinct chemical and physical properties. These include increased stability, hydrophobicity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H13F8N3O

Molecular Weight

499.4 g/mol

IUPAC Name

2-amino-5-oxo-4-(2,3,4,5,6-pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H13F8N3O/c24-17-16(18(25)20(27)21(28)19(17)26)14-9(8-32)22(33)34(12-6-3-7-13(35)15(12)14)11-5-2-1-4-10(11)23(29,30)31/h1-2,4-5,14H,3,6-7,33H2

InChI Key

AEVVUYCTNTWBBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=C(C(=C(C(=C4F)F)F)F)F)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.